- Synthesis and antioxidant activity of isoflavones and isoflavanonesChimica Acta Turcica, 1992, 19(2), 121-8,
Cas no 970-48-9 (Alfalone)

Alfalone structure
Produktname:Alfalone
Alfalone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)
- 6-Hydroxy-7,4′-dimethoxyisoflavone
- Alfalone
- Alfalone (isoflavone)
- 6-Hydroxy-7,4'-dimethoxyisoflavone
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
- 6-Hydroxy-4',7-dimethoxyisoflavone
- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one
- CHEMBL3982563
- 970-48-9
- AKOS027380838
- CHEBI:174838
- 9NJ9MMB4ZA
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE
- LMPK12050105
- Isoflavone, 6-hydroxy-4',7-dimethoxy-
- DTXSID301297861
- STL434860
- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone
- G83875
-
- Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
- InChI-Schlüssel: CQULNEWSZBPFNL-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 298.08412354g/mol
- Monoisotopenmasse: 298.08412354g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 438
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 65Ų
Experimentelle Eigenschaften
- Dichte: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 246-247 ºC
- Löslichkeit: Fast unlöslich (0,051 g/l) (25°C),
Alfalone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | A214920-1mg |
Alfalone |
970-48-9 | 1mg |
$ 620.00 | 2022-06-08 | ||
TRC | A214920-2.5mg |
Alfalone |
970-48-9 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
TRC | A214920-4mg |
Alfalone |
970-48-9 | 4mg |
$ 1650.00 | 2022-06-08 | ||
A2B Chem LLC | AX44758-1mg |
Alfalone |
970-48-9 | 95% | 1mg |
$68.00 | 2024-07-18 |
Alfalone Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
Referenz
- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activitiesChemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoinJournal of Chemical Research, 2008, (12), 683-685,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- Biotransformation of isoflavones by Aspergillus niger, as biocatalystJournal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
Referenz
- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic IsoflavonesChemistry & Biodiversity, 2015, 12(6), 963-979,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic ActivityJournal of Natural Products, 2016, 79(5), 1429-1438,
Alfalone Raw materials
- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-
- 4',7-Dimethoxyisoflavone
- 2-Methoxybenzene-1,4-diol
- 4-Methoxyphenylacetic acid
Alfalone Preparation Products
Alfalone Verwandte Literatur
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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